N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A series of derivatives, closely related to the queried chemical structure, have been synthesized and evaluated for their antimicrobial activity. Notably, compounds within this series have exhibited significant antimicrobial effects on various strains of microbes. These findings suggest potential applications in developing new antimicrobial agents based on modifications of the N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide structure (Desai, Makwana, & Senta, 2016).
Corrosion Inhibition
Research on piperidine derivatives, which share structural similarities with the queried compound, has demonstrated their effectiveness as corrosion inhibitors for iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, highlight the potential of using these compounds in protective coatings and treatments to prevent metal corrosion, further indicating their broad applicational spectrum in materials science (Kaya et al., 2016).
Antineoplastic Properties
Flumatinib, a compound containing elements of the queried chemical structure, is undergoing clinical trials for its antineoplastic properties, specifically targeting chronic myelogenous leukemia (CML). The study of its metabolites in human subjects offers insights into its pharmacokinetics and potential as a cancer therapy, suggesting avenues for the development of new anticancer drugs (Gong et al., 2010).
Herbicidal Applications
Investigations into new pyrimidine and triazine intermediates, related to the queried chemical structure, for use in herbicidal sulfonylureas have shown promising results. These compounds offer selective post-emergence herbicidal activity, emphasizing their potential in agricultural applications to manage weed growth without harming crops (Hamprecht et al., 1999).
Molecular Structure Analysis
Studies on various compounds structurally related to this compound have contributed significantly to the understanding of molecular structures through spectroscopic and quantum chemical calculations. These analyses aid in the design of molecules with desired physical, chemical, and biological properties, facilitating the development of new drugs and materials (Mansour & Ghani, 2013).
Properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c18-17(19,20)27-13-4-6-14(7-5-13)28(25,26)22-12-15-21-9-8-16(23-15)24-10-2-1-3-11-24/h4-9,22H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQODGDDICHHPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.